N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide
Description
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide is a complex organic compound that features a unique combination of furan, thiophene, and benzamide moieties
Properties
Molecular Formula |
C17H15NO2S |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-methylbenzamide |
InChI |
InChI=1S/C17H15NO2S/c1-12-4-2-3-5-16(12)17(19)18-9-15-8-14(11-21-15)13-6-7-20-10-13/h2-8,10-11H,9H2,1H3,(H,18,19) |
InChI Key |
PNNQDZMNQXJKBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a furan derivative and a thiophene derivative are coupled under specific conditions. The reaction often requires a catalyst and a controlled environment to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality. The use of advanced analytical techniques like NMR and mass spectrometry is crucial for monitoring the reaction progress and product purity .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks.
Furan Derivatives: Compounds such as furosemide and furazolidone, which contain the furan ring.
Benzamide Derivatives: Compounds like metoclopramide and tiapride, which feature the benzamide moiety.
Uniqueness
What sets N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide apart is its unique combination of furan, thiophene, and benzamide structures. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
